

Comprehensive Technical Profile: DL-beta-O-Methylnorepinephrine

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Compound of Interest

Compound Name: *DL-beta-O-Methylnorepinephrine*

Hydrochloride

CAS No.: 3770-01-2

Cat. No.: B586180

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Executive Summary

DL-beta-O-Methylnorepinephrine (CAS: 3770-01-2 for HCl salt) is a structural analog of the neurotransmitter norepinephrine.^{[1][2][3][4][5]} Unlike the canonical metabolite normetanephrine (which is methylated at the phenolic 3-position), this compound features methylation at the benzylic

-hydroxyl position.

In drug development, this molecule serves two primary critical functions:

- **Analytical Reference Standard:** It is a known process impurity (European Pharmacopoeia Impurity D) in the synthesis of Norepinephrine Tartrate.
- **Pharmacological Probe:** It acts as a tool compound in Structure-Activity Relationship (SAR) studies to evaluate the steric and hydrogen-bonding requirements of the adrenergic receptor's binding pocket.

Part 1: Physicochemical Characterization

The following data differentiates DL-beta-O-Methylnorepinephrine from its isomers (e.g., Normetanephrine,

-Methylnorepinephrine).

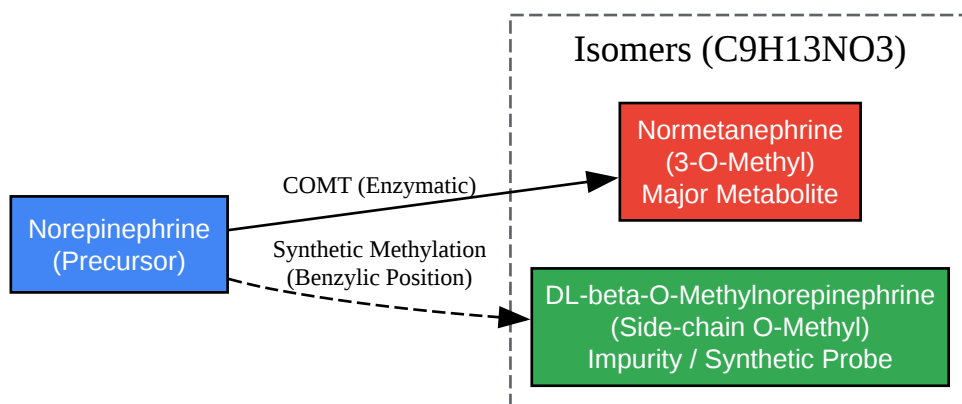
Chemical Identity Table[3][6]

Property	Specification
Common Name	DL-beta-O-Methylnorepinephrine
IUPAC Name	4-(2-amino-1-methoxyethyl)benzene-1,2-diol
CAS Number (HCl Salt)	3770-01-2
CAS Number (Free Base)	1932110-67-2
Molecular Formula (Base)	
Molecular Weight (Base)	183.21 g/mol
Molecular Formula (HCl)	
Molecular Weight (HCl)	219.67 g/mol
Chirality	Racemic (DL mixture)
Solubility	Soluble in water, DMSO, Methanol
Appearance	White to off-white solid (Hygroscopic)

Structural Isomerism Analysis

It is vital to distinguish this compound from Normetanephrine. While both share the formula C1=CC=C(C=C1)CNC, their metabolic origins and pharmacological profiles differ drastically.

- Normetanephrine: 3-O-methylation (via COMT enzyme). Inactive metabolite.
- beta-O-Methylnorepinephrine: Side-chain methylation. Synthetic impurity/analog.



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Figure 1: Structural divergence of C₉H₁₃NO₃ isomers. Note that beta-O-methylation is typically synthetic, whereas 3-O-methylation is metabolic.

Part 2: Synthesis & Impurity Profiling

Origin as an Impurity

In the industrial synthesis of Norepinephrine (often via the reduction of amino-ketones or protection-deprotection sequences), the use of methanol as a solvent under acidic conditions can lead to the formation of the methyl ether at the benzylic position.

Regulatory Status: This compound is flagged as Impurity D in Norepinephrine Tartrate monographs (European Pharmacopoeia).[6] Quantitation is required to ensure batch release compliance.

Synthetic Pathway (Laboratory Scale)

To synthesize this standard intentionally for reference:

- Starting Material: 3,4-Dihydroxyphenylglycol or protected Norepinephrine intermediates.
- Etherification: Reaction with methanol in the presence of an acid catalyst (e.g., HCl gas) promotes the formation of the benzylic ether via an

-like mechanism, stabilized by the electron-donating catechol ring.

- Deprotection: Removal of any benzyl/acetyl protecting groups on the catechol amines.

Part 3: Analytical Protocol (LC-MS/MS)

For researchers needing to detect this compound in biological matrices or pharmaceutical formulations, the following LC-MS/MS parameters are recommended. This protocol ensures separation from the isobaric Normetanephrine.

Chromatographic Conditions

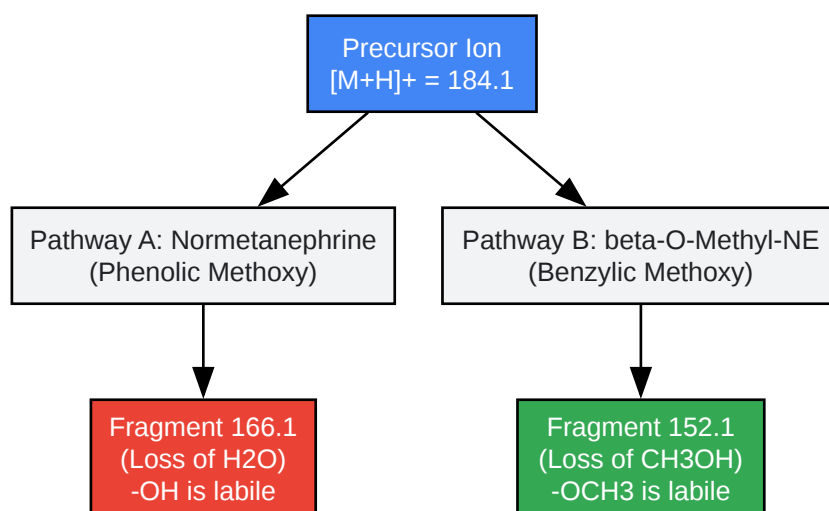
- Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.9 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 2% B to 30% B over 10 minutes (Polar retention is required).
- Flow Rate: 0.3 mL/min.

Mass Spectrometry Transitions (MRM)

The fragmentation pattern differs slightly from Normetanephrine due to the stability of the benzylic cation after losing the methoxy group.

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quantifier)	Product Ion 2 (Qualifier)	Collision Energy
DL-beta-O-Methyl-NE	184.1	152.1 (Loss of)	135.0	15-20 eV
Normetanephrine	184.1	166.1 (Loss of)	134.1	15-20 eV

Note: The loss of Methanol (32 Da) from the precursor 184 to 152 is a characteristic signature of the beta-O-methyl ether.



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Figure 2: MS/MS fragmentation logic distinguishing the two isomers based on neutral loss.

Part 4: Pharmacological Implications (SAR)

While primarily an impurity standard, the structure of DL-beta-O-Methylnorepinephrine offers insights into Adrenergic Receptor (AR) binding kinetics.

Loss of Hydrogen Bonding

The

-hydroxyl group of Norepinephrine is critical for high-affinity binding to adrenergic receptors (both

and

). It forms a hydrogen bond with specific serine or asparagine residues in the receptor transmembrane domain.

- Effect: Methylation of this oxygen (beta-O-methyl) removes the H-bond donor capability and introduces steric bulk.
- Result: Significantly reduced affinity compared to Norepinephrine. It acts as a weak partial agonist or inactive congener.

Metabolic Stability

Unlike Norepinephrine, which is rapidly degraded by COMT (Catechol-O-Methyltransferase) and MAO (Monoamine Oxidase), the beta-O-methyl group sterically hinders MAO oxidative deamination at the adjacent amine. However, it does not protect against COMT methylation on the ring.

Comparison to Alpha-Methylnorepinephrine

Researchers must not confuse this with

-Methylnorepinephrine (Levonordefrin), where the methyl group is on the carbon atom, not the oxygen.

- -Methyl-NE: Selective agonist; resists MAO degradation.
- -O-Methyl-NE: Impurity; low potency.

References

- European Pharmacopoeia (Ph. Eur.). Norepinephrine Tartrate Monograph: Impurity D. Council of Europe.
- PubChem. O-Methyl norepinephrine (Compound CID: 124547296).[6] National Library of Medicine. [\[Link\]](#)

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Sources

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